REACTION_CXSMILES
|
[Li][C@H:2]1[CH2:6][CH:5]([C:7](O)=O)N([Li])[C:3]1=O.[Li][CH2:13][CH2:14][CH2:15][CH3:16]>CCOCC>[CH:2]1([CH:15]([C:14]2[CH:13]=[CH:5][CH:6]=[CH:2][CH:3]=2)[CH3:16])[CH:6]=[CH:5][CH:7]=[CH:3]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This solution was stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum and 25 mL of ether
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
6-Methyl-6-phenylfulvene, 1.0 g, (6 mmol) in 5 mL of ether was added dropwise at -78° C.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 7 h at -78° C.
|
Duration
|
7 h
|
Type
|
ADDITION
|
Details
|
Water, 25 mL, was added dropwise at -78° C.
|
Type
|
TEMPERATURE
|
Details
|
the solution warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3, H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C1)C(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 176.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |